molecular formula C7H10BNO2 B145822 (2,6-Dimethylpyridin-4-yl)boronic acid CAS No. 846548-44-5

(2,6-Dimethylpyridin-4-yl)boronic acid

Cat. No. B145822
M. Wt: 150.97 g/mol
InChI Key: ALGDKINLACWIRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,6-Dimethylpyridin-4-yl)boronic acid is a derivative of pyridine with boronic acid functionalities. It is a compound that can be utilized in various chemical reactions, particularly in the formation of complex molecular structures and as a catalyst in organic synthesis.

Synthesis Analysis

The synthesis of pyridinylboronic acids often involves the use of halopyridines as starting materials. For instance, 2-chloro-5-trifluoromethyl pyridine-4-ylboronic acid, a related compound, is synthesized from 2-chloro-4-iodo-5-trifluoromethyl pyridine through a reaction with n-butyl lithium reagent under specific conditions to achieve high yield and purity . Similarly, 2,6-dimethylphenyl boronic acid is prepared from tributyl borate and Grignard reagent, indicating that Grignard reactions are a viable pathway for the synthesis of boronic acids .

Molecular Structure Analysis

The molecular structure of (2,6-Dimethylpyridin-4-yl)boronic acid includes a pyridine ring substituted with two methyl groups at the 2 and 6 positions and a boronic acid group at the 4 position. This structure allows for interactions with both Bronsted and Lewis acid sites, as observed in infrared studies of similar compounds .

Chemical Reactions Analysis

Boronic acids are known for their ability to form reversible condensation reactions, which can be utilized to create a variety of complex molecular architectures . Additionally, pyridinylboronic acids can participate in Suzuki cross-coupling reactions, as demonstrated by halopyridin-2-yl-boronic acids and esters, which are stable and crystalline, making them suitable partners for such reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of (2,6-Dimethylpyridin-4-yl)boronic acid are influenced by the presence of the boronic acid group and the substituted methyl groups on the pyridine ring. These groups can affect the acidity, solubility, and overall reactivity of the compound. Boronic acids, in general, have been shown to be effective catalysts in esterification reactions, with some derivatives outperforming boric acid itself .

Safety And Hazards

The safety information for “(2,6-Dimethylpyridin-4-yl)boronic acid” indicates that it is considered hazardous . The compound has a GHS07 pictogram, and the signal word is "Warning" . The safety data sheet (MSDS) for the compound can be found here .

properties

IUPAC Name

(2,6-dimethylpyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO2/c1-5-3-7(8(10)11)4-6(2)9-5/h3-4,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGDKINLACWIRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC(=C1)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10634890
Record name (2,6-Dimethylpyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6-Dimethylpyridin-4-yl)boronic acid

CAS RN

846548-44-5
Record name (2,6-Dimethylpyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,6-Dimethylpyridin-4-yl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Bromo-2,6-dimethyl-pyridine (910 mg, 4.9 mmol) and triisopropyl borate (2.3 mL, 10 mmol) in THF (10 mL) were cooled in a −78° C. bath. BuLi (2.7 M, 7 mL) was added in drop wise. After 3 hrs, the bath was removed. The reaction was acidified with 1N HCl till pH=1. The separated aqueous layer was neutralized with NaOH and subsequently extracted with ethyl acetate. A crude white solid was obtained (800 mg) as the title compound.
Quantity
910 mg
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,6-Dimethylpyridin-4-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(2,6-Dimethylpyridin-4-yl)boronic acid
Reactant of Route 3
Reactant of Route 3
(2,6-Dimethylpyridin-4-yl)boronic acid
Reactant of Route 4
Reactant of Route 4
(2,6-Dimethylpyridin-4-yl)boronic acid
Reactant of Route 5
Reactant of Route 5
(2,6-Dimethylpyridin-4-yl)boronic acid
Reactant of Route 6
Reactant of Route 6
(2,6-Dimethylpyridin-4-yl)boronic acid

Citations

For This Compound
2
Citations
Y Wu, X Chen, L Zhu, D Wang, X Li… - … Applied Materials & …, 2023 - ACS Publications
Photodynamic therapy based on fluorescence illumination of subcellular organelles and in situ bursts of reactive oxygen species (ROS) has been recognized as a promising strategy for …
Number of citations: 3 pubs.acs.org
Y Chen, Y Ning, Z Chen, Y Xue, Q Wu, W Duan… - European Journal of …, 2023 - Elsevier
Interleukin-1 receptor associated kinase 4 (IRAK4) is a critical mediator of MYD88 L265P-induced NF-κB activation, indicating it is a promising therapeutic target for diffuse large B-cell …
Number of citations: 1 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.